![molecular formula C7H6N4O B1344982 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine CAS No. 1018143-02-6](/img/structure/B1344982.png)
4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine
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Overview
Description
“4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine” is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162.15 . It belongs to the class of heterocyclic compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of oxadiazole derivatives, including “4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine”, often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine” is characterized by the presence of a 1,2,5-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,5-oxadiazol moiety have shown promising results in anticancer research. For instance, certain derivatives have exhibited excellent antiproliferative activity against specific cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma), indicating potential applications in cancer therapy .
Luminescence in Metal–Organic Frameworks
The 1,2,5-oxadiazol ring can contribute to strong luminescence properties in metal–organic frameworks (MOFs). These materials can be used for detecting trace amounts of pesticides due to their high fluorescence quantum yield .
Pesticidal Activity
Derivatives of 1,2,5-oxadiazol have been synthesized with pyridine linkers and evaluated for pesticidal properties. Some compounds have shown better larvicidal potency than commercial pesticides against mosquito larvae, suggesting their use in pest control .
Drug Discovery σ Receptor Binding
In drug discovery, 1,2,5-oxadiazol derivatives have been evaluated for their binding affinity to σ receptors. These receptors are involved in several biological processes and diseases. Compounds with this structure have shown high affinity and selectivity, which could be beneficial in developing new medications .
Agricultural Biological Activities
The 1,2,5-oxadiazol ring is also present in compounds that exhibit a broad spectrum of agricultural biological activities. They are being explored for their efficiency and low-risk profile as chemical pesticides to combat plant diseases and ensure food security .
Future Directions
The future directions for “4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine” and similar compounds could involve further exploration of their therapeutic potential, given the broad range of biological activities exhibited by oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
4-pyridin-4-yl-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLMLKUBPKJHEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine |
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